molecular formula C7H4FNO2 B1316969 6-Fluoro-1,3-benzoxazol-2(3H)-one CAS No. 2923-94-6

6-Fluoro-1,3-benzoxazol-2(3H)-one

Cat. No.: B1316969
CAS No.: 2923-94-6
M. Wt: 153.11 g/mol
InChI Key: XFHJMCQRLBZIDO-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family. This compound is characterized by the presence of a fluorine atom at the sixth position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-amino-4-fluorophenol with phosgene or its derivatives under controlled conditions to form the desired benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the benzoxazole ring.

Scientific Research Applications

6-Fluoro-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxazol-2(3H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-1,3-benzoxazol-2(3H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    6-Methyl-1,3-benzoxazol-2(3H)-one: The presence of a methyl group instead of fluorine affects the compound’s properties.

Uniqueness

6-Fluoro-1,3-benzoxazol-2(3H)-one is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound’s stability and ability to interact with specific molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJMCQRLBZIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560572
Record name 6-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-94-6
Record name 6-Fluoro-2-benzoxazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5.0 g (39.3 mmol) 2-amino-5-fluorophenol in 150 ml of CH2Cl2 at 0° C. was added 13.4 (98 mmol) of potassium carbonate and 23 g (47 mmol) of 20 wt. % phosgene in toluene. After warming to room temperature, the reaction was stirred an additional hour before quenching onto 200 ml ice/water. The layers were separated and the aqueous phase was extracted with EtOAc (1×100 ml) before the organics were combined and dried over Na2SO4. The solvent was removed in vacuo to give 5.76 g (96% yield) of the desired product as determined by 1H NMR.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
98 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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150 mL
Type
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Yield
96%

Synthesis routes and methods II

Procedure details

To 5.0 g (39.3 mmol) 2-amino-5-fluorophenol in 150 ml of CH2Cl2 at 0° C. was added 13.4 (98 mmol) of potassium carbonate and 23 g (47 mmol) of 20 wt % phosgene in toluene. After warming to room temperature, the reaction was stirred an additional hour before pouring into 200 ml ice/water. The layers were separated and the aqueous phase was extracted with EtOAc (1×100 ml) before the organics were combined and dried over Na2SO4. The solvent was removed in vacuo to give 5.76 g (96% yield) of the desired product as determined by 1H NMR.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
98 mmol
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reactant
Reaction Step One
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Type
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Name
ice water
Quantity
200 mL
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reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

2-amino-5-fluorophenol [4.0 grams (g) (0.03 moles) (M)] was dissolved in 40.0 ml pyridine. The mixture was cooled with an ice bath while triphosgene [3.5 g (0.03 M)] was added. The mixture was heated to 60° C. for 3.0 hours. Thin layer chromatography showed that some of the starting phenol was still present. The mixture was then cooled; triphosgene [0.35 g 0.003 M)] was added and heated to reflux for 4.0 hours. The mixture was cooled, methylene chloride and 10% hydrogen chloride solution was added and stirred to room temperature.
Quantity
4 g
Type
reactant
Reaction Step One
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0.03 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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